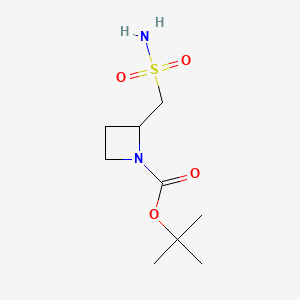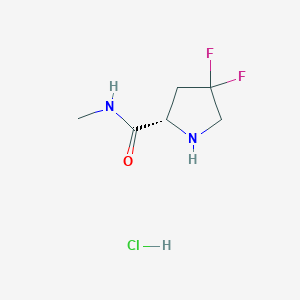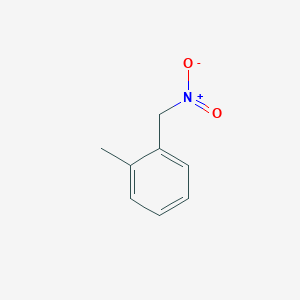
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is a chemical compound that belongs to the class of organofluorine compounds It features a thiophene ring substituted with a chlorine atom and a difluorohydroxypropanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile typically involves multi-step organic reactions. One common approach is to start with 2-chlorothiophene, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyanation to introduce the nitrile group. The difluorohydroxypropanenitrile moiety is then introduced through a reaction with a fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorothiophene: A simpler analog with a chlorine atom on the thiophene ring.
3,3-Difluoro-2-hydroxypropanenitrile: Lacks the thiophene ring but contains the difluorohydroxypropanenitrile group.
Thiophene Derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
3-(2-Chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile is unique due to the combination of the thiophene ring, chlorine atom, and difluorohydroxypropanenitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C7H4ClF2NOS |
|---|---|
Peso molecular |
223.63 g/mol |
Nombre IUPAC |
3-(2-chlorothiophen-3-yl)-3,3-difluoro-2-hydroxypropanenitrile |
InChI |
InChI=1S/C7H4ClF2NOS/c8-6-4(1-2-13-6)7(9,10)5(12)3-11/h1-2,5,12H |
Clave InChI |
NOEWKRFODITNFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(C(C#N)O)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)




![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)






